
Tert-butyl 3-oxopyrazolidin-4-ylcarbamate
Übersicht
Beschreibung
Tert-butyl 3-oxopyrazolidin-4-ylcarbamate is a chemical compound with the CAS Number: 106693-44-1 . It has a molecular weight of 201.23 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3-oxo-4-pyrazolidinylcarbamate . The InChI code for this compound is 1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a melting point range of 168-173°C . .Wissenschaftliche Forschungsanwendungen
Process Development and Synthesis
Tert-butyl 3-oxopyrazolidin-4-ylcarbamate serves as an intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the scalable synthesis of an inhibitor targeting the lymphocyte function-associated antigen 1, showcasing its importance in the pharmaceutical industry. The synthesis process involves a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation, demonstrating the compound's versatility in organic synthesis and drug development processes (Wenjie Li et al., 2012).
Cycloaddition Reactions
This compound plays a crucial role in cycloaddition reactions, a fundamental process in organic chemistry that facilitates the construction of complex molecular frameworks. For example, it has been used in Cu(I)-catalyzed [3+2] cycloadditions with azomethine imines, leading to the formation of diastereomeric non-racemic cycloadducts. This application underlines its utility in stereoselective synthesis, which is vital for the development of pharmaceuticals and materials with specific chiral properties (Eva Pušavec et al., 2014).
Diels-Alder Reactions
In the realm of Diels-Alder reactions, this compound has been utilized to prepare 2-amido substituted furans, showcasing its role in facilitating cycloaddition reactions that form the basis for constructing complex cyclic compounds. This application is particularly relevant in the synthesis of natural product analogues and drug molecules, highlighting its importance in synthetic organic chemistry and drug discovery (A. Padwa et al., 2003).
Nucleophilic Substitution Reactions
The compound has been involved in studies of nucleophilic substitution reactions, such as the synthesis of 7-amino-3-tert-butyl-4-oxo-8-cyano-6H-pyrazolo[5,1-c][1,2,4]-triazine derivatives. This highlights its utility in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their prevalence in drug molecules and natural products (V. Andreeva & O. V. Burykina, 2021).
Chiroptical Studies
This compound has been used in chiroptical studies to determine the absolute configuration of nonracemic compounds. This application is significant in stereochemistry and enantioselective synthesis, as understanding the chiral nature of molecules is crucial for their biological activity and interaction with biological systems (Eva Pušavec Kirar et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-oxopyrazolidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKRXICHSSNONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

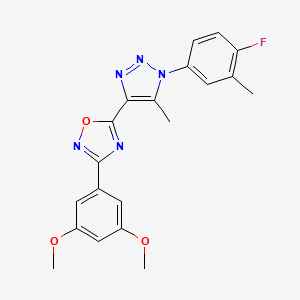
![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)
![2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone](/img/structure/B2803504.png)
![3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803505.png)
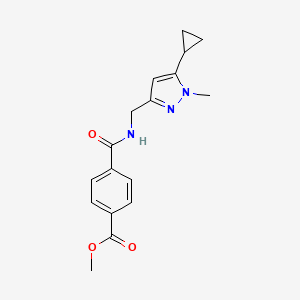
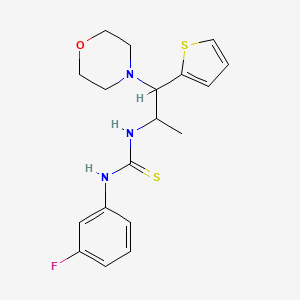
![N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2803511.png)
![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2803512.png)
![Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2803515.png)

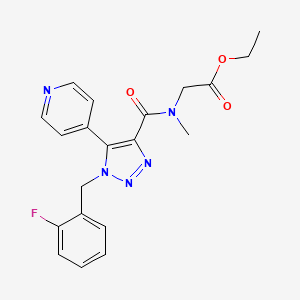

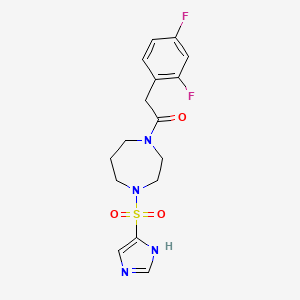
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2803525.png)